molecular formula C26H19F3N4O2S B10920138 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10920138
M. Wt: 508.5 g/mol
InChI Key: WKJIAVZUEHTQCV-UHFFFAOYSA-N
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Description

2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with methoxyphenyl groups, a thienyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scalability and cost-effectiveness, would apply. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxyphenyl, thienyl, and trifluoromethyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H19F3N4O2S

Molecular Weight

508.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H19F3N4O2S/c1-34-18-9-5-16(6-10-18)20-14-22(17-7-11-19(35-2)12-8-17)33(32-20)25-30-21(23-4-3-13-36-23)15-24(31-25)26(27,28)29/h3-15H,1-2H3

InChI Key

WKJIAVZUEHTQCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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